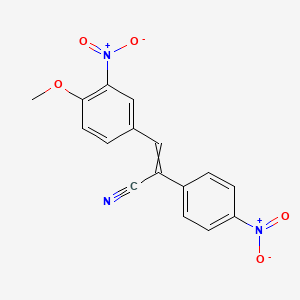![molecular formula C22H21N3O B14004427 2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 76918-80-4](/img/structure/B14004427.png)
2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes an isoindolinone core substituted with amino, dimethylaminophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: This compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-(4-dimethylaminophenyl)propanol
- 2-amino-3-(4-dimethylaminophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
76918-80-4 |
|---|---|
Formule moléculaire |
C22H21N3O |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-amino-3-[4-(dimethylamino)phenyl]-3-phenylisoindol-1-one |
InChI |
InChI=1S/C22H21N3O/c1-24(2)18-14-12-17(13-15-18)22(16-8-4-3-5-9-16)20-11-7-6-10-19(20)21(26)25(22)23/h3-15H,23H2,1-2H3 |
Clé InChI |
QQCRBSMFUGKLQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


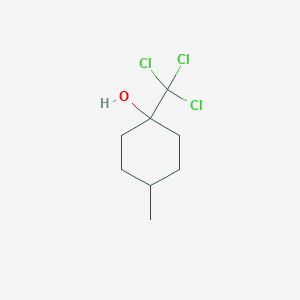
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
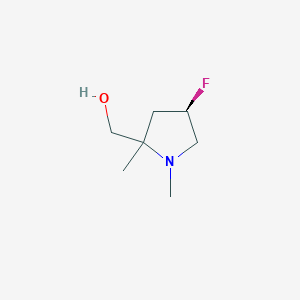
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)

![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
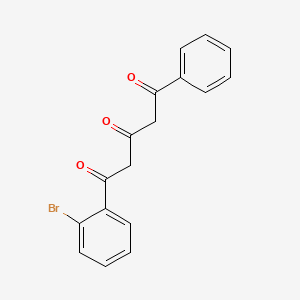
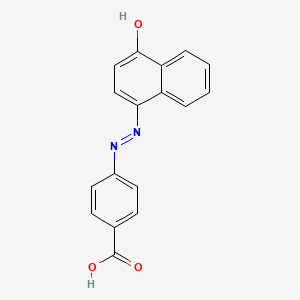
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
